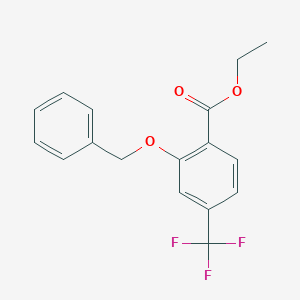

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C17H15F3O3 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

ethyl 2-phenylmethoxy-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C17H15F3O3/c1-2-22-16(21)14-9-8-13(17(18,19)20)10-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI Key |

YPQIPSQHDGSONK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid.

Reduction: 2-(Benzyloxy)-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention as a potential pharmaceutical intermediate. Its structure allows for interactions with biological targets, which could lead to therapeutic effects. Research focusing on its binding affinity with enzymes or receptors is crucial for understanding its mechanism of action and efficacy as a pharmaceutical candidate.

Case Studies in Drug Development

- Anti-Juvenile Hormone Activity : A study evaluated the anti-juvenile hormone activity of related compounds, indicating that the introduction of a benzyloxy group significantly improved biological activity. This suggests that ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate could be explored for similar applications in pest control or hormonal regulation .

- PPARα Agonism : Research has shown that compounds with structural similarities can modulate PPARα activity, which is linked to inflammation and metabolic disorders. This pathway presents a potential therapeutic avenue for this compound .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important building block. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules.

Synthesis and Derivatives

- The synthesis typically involves the introduction of the benzyloxy and trifluoromethyl groups through established organic reactions. This compound is often used to create derivatives that may exhibit enhanced properties or activities.

- Comparative studies with structurally similar compounds have highlighted its unique reactivity profile, especially in electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.

Cosmetic Formulations

The compound's stability and reactivity also make it an attractive candidate in cosmetic formulations. Its properties can enhance the effectiveness and stability of products designed for skin application.

Formulation Development Insights

- Recent studies emphasize the importance of evaluating the safety and efficacy of cosmetic products containing such compounds. The formulation process involves rigorous testing to ensure that products meet regulatory standards while providing desired benefits to users .

- The interaction of this compound with skin layers can be investigated to assess its bioavailability and potential effects on skin health, which is critical for dermatological applications .

Comparative Analysis Table

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Benzyloxy and trifluoromethyl groups enhance reactivity | Pharmaceuticals, Synthetic Chemistry |

| Ethyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | Contains an amino group, enhancing reactivity | Drug Development |

| Ethyl 4-(trifluoromethyl)benzoate | Lacks the benzyloxy group but retains trifluoromethyl functionality | Chemical Synthesis |

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The following table compares key structural and functional attributes of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate with analogous compounds:

Key Observations:

- Reactivity: The nitro group in Ethyl 2-nitro-4-(trifluoromethyl)benzoate allows for facile reduction to amines, whereas the benzyloxy group can undergo hydrogenolysis to yield hydroxyl derivatives .

- Crystallinity : Trifluoromethyl groups enhance crystallinity due to their hydrophobic and steric effects, but the benzyloxy group may disrupt packing, as seen in intermediates from .

Biological Activity

Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group and a trifluoromethyl group attached to a benzoate structure. The presence of these functional groups enhances its chemical reactivity and stability, potentially leading to diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : Similar compounds have shown the ability to undergo nucleophilic substitution reactions, which may facilitate interactions with biological targets.

- Radical Reactions : The trifluoromethyl group can influence free radical processes, impacting cellular functions and signaling pathways.

- Enzyme Interaction : Research indicates that this compound may interact with specific enzymes or receptors, which could elucidate its therapeutic potential.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. In vitro studies have demonstrated significant activity against various microorganisms, including:

- Bacteria : Effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Shows activity against Candida albicans and Aspergillus species .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Research into similar benzylic compounds indicates they may modulate inflammatory pathways, providing a basis for further investigation into the anti-inflammatory effects of this compound.

Pharmacokinetics

The molecular weight of this compound suggests good bioavailability, which is crucial for its effectiveness as a pharmaceutical agent. Stability studies indicate that storage conditions (recommended at 2-8°C) can significantly affect the compound's efficacy over time.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Evaluation : In one study, derivatives of similar compounds were synthesized and screened for antimicrobial activity. Results indicated that modifications in the substituents could enhance efficacy against specific pathogens .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various targets. These studies suggest potential interactions that could lead to therapeutic applications in cancer treatment and other diseases .

- Comparative Analysis : A comparative study highlighted the unique features of this compound against structurally similar compounds. The findings emphasized its superior stability and biological activity, making it a promising candidate for further development.

Summary Table of Biological Activities

| Activity Type | Organisms Tested | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, P. aeruginosa | Significant inhibition observed |

| Antifungal | Candida albicans, Aspergillus | Notable antifungal activity |

| Anti-inflammatory | Various models | Potential modulation of inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.